![molecular formula C19H19N3O2S B3296385 2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 893372-11-7](/img/structure/B3296385.png)
2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a thioether linkage (sulfur atom connected to two carbon atoms), a phenyl group (a six-membered carbon ring), and a methoxy group (an oxygen atom connected to a methyl group). These functional groups could potentially participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the imidazole ring might be formed through a cyclization reaction, while the thioether linkage could be formed through a nucleophilic substitution reaction. The methoxy group might be introduced through an etherification reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the imidazole ring, phenyl group, and methoxy group would likely have a significant impact on the molecule’s shape and properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the imidazole ring might participate in acid-base reactions, while the thioether linkage could undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and methoxy group might increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a solid, it might pose a dust explosion hazard. If it were a liquid, it might pose a fire hazard. Its toxicity would depend on factors such as its mechanism of action and the dose received .
Future Directions
properties
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-9-7-15(8-10-17)13-22-12-11-20-19(22)25-14-18(23)21-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMLHSUGCKZPTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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